molecular formula C6H5Br2N3 B2536619 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2253631-27-3

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide

Cat. No. B2536619
CAS RN: 2253631-27-3
M. Wt: 278.935
InChI Key: CKUPIZONOCTFET-UHFFFAOYSA-N
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Description

“6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is a chemical compound with the molecular formula C6H4BrN3 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” involves several steps. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .


Molecular Structure Analysis

The molecular structure of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is characterized by a bromine atom attached to an imidazo[1,2-b]pyridazine ring . The average mass of the molecule is 198.020 Da and the monoisotopic mass is 196.958847 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” include a density of 1.9±0.1 g/cm3, a molar refractivity of 42.7±0.5 cm3, and a polar surface area of 30 Å2 . The compound also has a polarizability of 16.9±0.5 10-24 cm3 and a molar volume of 104.7±7.0 cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antiproliferative Applications

  • Coumarin derivatives, including imidazo[1,2-a]pyrimidine and other related compounds, have been synthesized for their promising antitumor activities against liver carcinoma. Selected compounds demonstrated significant antiproliferative effects, highlighting the potential of similar structures for cancer treatment (Gomha, Zaki, & Abdelhamid, 2015).

Antibacterial and Antimicrobial Applications

  • Novel imidazo[1,2-a]pyridine derivatives incorporating various ring systems have been synthesized and evaluated for their antibacterial potency. Imidazopyridine-thiazole hybrids, in particular, showed remarkable antibacterial activities, suggesting their utility in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Antiviral Drug Discovery

  • A review on antiviral drug discovery highlighted the development of compounds with the {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine} structure, indicating the exploration of similar imidazo[1,2-b]pyridazine derivatives for antiviral applications. These compounds form part of a broader strategy to address viral infections, including dengue fever and HIV (De Clercq, 2009).

Synthesis Techniques and Environmental Considerations

  • An efficient and green synthesis method for imidazo[1,2-a]pyridines/pyrazines/pyrimidines under microwave irradiation in water-isopropanol as a green solvent has been developed. This method emphasizes the environmental benefits and the potential for high-yield, eco-friendly synthesis of imidazo[1,2-b]pyridazine derivatives (Rao et al., 2018).

Safety and Hazards

“6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromoimidazo[1,2-b]pyridazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUPIZONOCTFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-b]pyridazine hydrobromide

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